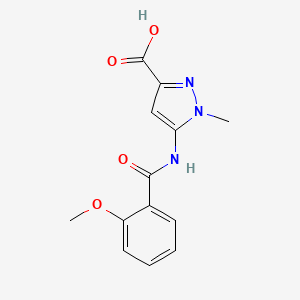

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

5-(2-Methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based derivative characterized by:

- A pyrazole core substituted with a methyl group at the N1 position.

- A carboxylic acid group at the C3 position.

- A 2-methoxybenzamido moiety at the C5 position.

This structure combines a heterocyclic scaffold with polar functional groups, making it a candidate for antimicrobial, antibiofilm, or enzyme-inhibitory applications. The 2-methoxybenzamido group may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-16-11(7-9(15-16)13(18)19)14-12(17)8-5-3-4-6-10(8)20-2/h3-7H,1-2H3,(H,14,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUNKNBOXDIZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced via an amide coupling reaction between 2-methoxybenzoic acid and the pyrazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the benzamido group are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives similar to 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid have shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 | Induces apoptosis |

| A549 (Lung Cancer) | 8.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies indicated that compounds related to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Therapeutic Potential

Given its promising biological activities, this compound has potential therapeutic applications:

- Cancer Treatment : The ability to induce apoptosis and inhibit cell proliferation positions this compound as a candidate for further development as an anticancer agent.

- Infection Control : Its antimicrobial properties suggest utility in developing new antibiotics or adjunct therapies for resistant infections.

Case Studies

Recent research has provided insights into the efficacy of pyrazole derivatives in clinical settings:

- A study conducted on a series of pyrazole compounds demonstrated that those with similar structural motifs displayed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

- Another investigation focused on the synthesis of modified pyrazoles revealed significant antimicrobial activity, prompting further exploration into their use as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamido Pyrazole Derivatives

a) Ethyl 5-(4-(2-(4-Chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate (27c)

- Structure: Features a 4-chlorophenoxyacetamido-benzamido group at C5 and an ethyl ester at C3.

- Activity : Exhibits potent antibiofilm activity against Candida albicans (BIC50 = 0.01 µM), attributed to the electron-withdrawing chloro group and ester moiety, which may improve membrane permeability .

b) 5-(2-Chloro-5-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Substituted with a chloro and methoxy group on the phenyl ring.

c) 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Contains a fluorine atom at the para position of the phenyl ring.

Thiadiazole-Linked Pyrazole Derivatives

a) Compound 4d

- Structure : (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate.

- Activity : The thiadiazole and sugar-like moieties may enhance biofilm inhibition through multivalent interactions, but the complex structure could limit bioavailability .

Furyl-Substituted Pyrazole Derivatives

a) 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

Table 1: Key Properties of Selected Compounds

Research Implications

- Antibiofilm Potential: The 2-methoxybenzamido group in the target compound may mimic natural substrates of microbial enzymes, warranting evaluation against biofilm-forming pathogens like C. albicans .

- Drug Design : Carboxylic acid groups improve water solubility but may require prodrug strategies (e.g., esterification) to enhance membrane permeability, as seen in 27c .

Biological Activity

5-(2-Methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 1708251-51-7, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its anticancer and anti-inflammatory effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 274.28 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro assays have demonstrated IC values in the low micromolar range (0.08–12.07 mM) for related compounds, suggesting potent anticancer activity against various tumor cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | IC (mM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.08 | Tubulin polymerization inhibition |

| Compound B | 0.283 | Apoptosis via Bcl-2/Bax modulation |

| Compound C | 1.76 | p38 MAPK pathway interference |

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the release of TNF- in LPS-stimulated macrophages and reduce microglial activation in vivo. The mechanism involves blocking specific signaling pathways associated with inflammation, such as the p38 MAPK pathway .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

| Compound Name | IC (μM) | Target Pathway |

|---|---|---|

| Compound D | 0.283 | TNF- release inhibition |

| Compound E | 1.76 | p38 MAPK signaling pathway |

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, for their ability to modulate inflammatory responses in cellular models. The results indicated that these compounds significantly reduced the production of pro-inflammatory cytokines and exhibited cytoprotective effects against oxidative stress-induced damage in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.